Procure S-methyl DM1, the critical thiomethylated maytansinoid metabolite, as an authenticated reference standard for quantifying active catabolites released from disulfide-linked ADCs (e.g., SPDB/SPP linkers). Unique non-interchangeability with other maytansinoids arises from divergent pharmacodynamics: S-methyl DM1 suppresses microtubule dynamic instability by 84% (vs. 45% for parent maytansine) at 100 nM. Essential for accurate PK/PD modeling, linker-design optimization, and as a positive control in tubulin-targeting assays.
Molecular FormulaC35H48ClN3O10S
Molecular Weight738.3 g/mol
Cat. No.B8058559
⚠ Attention: For research use only. Not for human or veterinary use.
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine: An S-Methylated Maytansinoid for ADC R&D and Procurement
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine (S-methyl DM1) is a thiomethylated derivative of the microtubule-targeting agent maytansine . This compound is recognized as a major cellular metabolite of disulfide-linked antibody-maytansinoid conjugates (AMCs) and is employed as a reference standard and analytical tool in the development of antibody-drug conjugates (ADCs) [1]. With a molecular weight of 752.31 g/mol (C36H50ClN3O10S) and a tubulin binding Kd of 0.93 µM, it is widely utilized to model the pharmacodynamic behavior of maytansinoid payloads in preclinical research [2].
[1] Erickson, H., Wilhelm, S., Widdison, W., Leece, B., Sun, X., Kovtun, Y., ... & Chari, R. (2008). Evaluation of the cytotoxic potencies of the major maytansinoid metabolites of antibody maytansinoid conjugates detected in vitro and in preclinical mouse models. Cancer Research, 68(9_Supplement), 2150. View Source
[2] Lopus, M., Oroudjev, E., Wilson, L., Wilhelm, S., Widdison, W., Chari, R., & Jordan, M. A. (2010). Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. View Source
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine: The Fallacy of In-Class ADC Payload Interchangeability
Generic substitution is not viable for N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine or its analogs due to profound structure-activity relationships (SAR) that dictate distinct functional outcomes. Unlike simple chemical equivalents, the S-methylated maytansinoids (e.g., S-methyl DM1 and S-methyl DM4) exhibit divergent pharmacodynamic properties compared to their parent compound, maytansine, and to each other [1]. Critically, their potency, mechanism of microtubule suppression, and potential for off-target aggregate formation are not uniform, making them non-interchangeable for rigorous scientific or industrial applications [2][3]. The specific linker chemistry used in an ADC—whether disulfide or thioether—dictates which metabolite is formed (e.g., S-methyl-DM1 vs. Lys-MCC-DM1), further emphasizing that the payload's chemical identity is a direct consequence of the chosen design strategy [1].
[1] Erickson, H. K., Lambert, J. M., & Widdison, W. C. (2012). The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates. Molecular Cancer Therapeutics, 11(5), 1133-1142. View Source
[2] Lopus, M., Oroudjev, E., Wilson, L., Wilhelm, S., Widdison, W., Chari, R., & Jordan, M. A. (2010). Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. View Source
[3] Davis, J. A., Rock, D. A., Wienkers, L. C., & Pearson, J. T. (2012). In Vitro Characterization of the Drug-Drug Interaction Potential of Catabolites of Antibody-Maytansinoid Conjugates. Drug Metabolism and Disposition, 40(6), 1223-1231. View Source
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine: Quantitative Differentiation vs. Maytansine and DM4 Metabolites
S-methyl DM1 vs. Maytansine: Superior Potency and G2/M Arrest in Cancer Cells
In head-to-head in vitro assays using MCF7 breast cancer cells, S-methyl DM1 (the common synonym for the target compound) demonstrates significantly greater cytotoxic potency than its parent compound, maytansine . This superior potency is further evidenced by a more pronounced induction of cell cycle arrest at the G2/M phase .
ADCMaytansinoidCytotoxicity
Evidence Dimension
Cytotoxic Potency (IC50)
Target Compound Data
330 pM
Comparator Or Baseline
Maytansine: 710 pM
Quantified Difference
S-methyl DM1 is approximately 2.2-fold more potent than maytansine.
Conditions
MCF7 breast cancer cell line
Why This Matters
This quantifies a clear potency advantage, making S-methyl DM1 a more potent active metabolite from disulfide-linked ADCs, which is crucial for accurately modeling in vivo ADC efficacy.
ADCMaytansinoidCytotoxicity
S-methyl DM1 vs. Maytansine and S-methyl DM4: Differential Suppression of Microtubule Dynamics
While all maytansinoids bind tubulin, they differ significantly in their functional suppression of microtubule dynamic instability, a key driver of mitotic arrest. At a concentration of 100 nM, S-methyl DM1 suppresses dynamic instability to a far greater extent than maytansine, and also shows a measurable difference compared to the related metabolite S-methyl DM4 [1].
Microtubule DynamicsMaytansinoidMechanism of Action
S-methyl DM1 provides 39 percentage points greater suppression than maytansine, and 11 percentage points greater suppression than S-methyl DM4.
Conditions
In vitro microtubule dynamics assay at 100 nM
Why This Matters
This demonstrates that S-methyl DM1 has a unique pharmacodynamic profile, suppressing the critical process of dynamic instability more potently than either its parent molecule or a closely related analog, which has implications for selecting reference standards in mechanistic studies.
Microtubule DynamicsMaytansinoidMechanism of Action
[1] Lopus, M., Oroudjev, E., Wilson, L., Wilhelm, S., Widdison, W., Chari, R., & Jordan, M. A. (2010). Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. View Source
S-methyl DM1 vs. S-methyl DM4: Reduced Propensity for High-Concentration Tubulin Aggregation
At high concentrations (≥2 µM), both S-methyl DM1 and S-methyl DM4 induce the formation of tubulin aggregates, a phenomenon not observed with maytansine itself. Importantly, the extent of this aggregation differs markedly between the two metabolites, with S-methyl DM4 exhibiting more extensive aggregate formation than S-methyl DM1 [1].
Tubulin AggregationMaytansinoidOff-Target Effects
Evidence Dimension
Induction of tubulin aggregates at ≥2 µM
Target Compound Data
Induces aggregates; less extensive formation
Comparator Or Baseline
S-methyl DM4: Induces aggregates; more extensive formation
Quantified Difference
A qualitative but distinct difference in the extent of aggregation, with S-methyl DM4 causing more extensive aggregates.
Conditions
Electron microscopy analysis at concentrations ≥2 µM
Why This Matters
This differential behavior at high local concentrations highlights that even structurally similar maytansinoid metabolites have distinct biophysical properties. This is a critical consideration for understanding potential off-target toxicities or precipitation risks in ADC formulation or cellular catabolism.
Tubulin AggregationMaytansinoidOff-Target Effects
[1] Lopus, M., Oroudjev, E., Wilson, L., Wilhelm, S., Widdison, W., Chari, R., & Jordan, M. A. (2010). Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. View Source
S-methyl DM1 vs. Lys-MCC-DM1: Lower Drug-Drug Interaction (DDI) Risk Profile
The potential for an ADC payload to cause drug-drug interactions (DDI) is a critical safety consideration. In a study assessing the major catabolites of maytansinoid ADCs, both S-methyl DM1 (from disulfide-linked conjugates) and Lys-MCC-DM1 (from the non-cleavable, thioether-linked T-DM1) were evaluated for their inhibition of major cytochrome P450 enzymes. S-methyl DM1 showed no reversible or time-dependent inhibition (TDI) of any of the P450s tested, whereas the DDI profile of Lys-MCC-DM1 was different [1].
Lys-MCC-DM1: Profile not detailed but established as different; is the primary catabolite of the approved drug T-DM1.
Quantified Difference
N/A; qualitative difference in DDI potential.
Conditions
In vitro assays with human liver microsomes and recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4/5)
Why This Matters
This evidence shows that the S-methyl DM1 metabolite, characteristic of certain disulfide-linked ADC designs, may offer a more favorable DDI profile compared to the catabolite of the clinically approved T-DM1. For researchers selecting ADC linker-payload technologies, this is a quantifiable point of differentiation in terms of potential clinical safety.
[1] Davis, J. A., Rock, D. A., Wienkers, L. C., & Pearson, J. T. (2012). In Vitro Characterization of the Drug-Drug Interaction Potential of Catabolites of Antibody-Maytansinoid Conjugates. Drug Metabolism and Disposition, 40(6), 1223-1231. View Source
N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine: High-Value Application Scenarios for Procurement and Research
Reference Standard for Disulfide-Linked ADC Metabolite Identification and Quantification
Procure N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine (S-methyl DM1) as an authenticated reference standard for LC-MS/MS bioanalytical assays. This is essential for quantifying the active catabolite released from disulfide-linked maytansinoid ADCs (e.g., those using SPDB or SPP linkers) in preclinical tumor and plasma samples. Its use ensures accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, which is critical for optimizing ADC linker design and dosing regimens [1].
Positive Control for Mechanistic Studies on Microtubule Dynamic Instability
Utilize S-methyl DM1 as a tool compound to investigate the mechanisms of mitotic arrest and apoptosis. Its uniquely high potency in suppressing microtubule dynamic instability (84% at 100 nM) makes it a valuable positive control for validating assays that measure this specific pharmacodynamic effect, surpassing the utility of the parent compound maytansine (which shows only 45% suppression) for this purpose [1]. This application is critical for groups characterizing novel tubulin inhibitors.
Comparative Analysis in ADC Linker-Payload Technology Selection
Incorporate S-methyl DM1 into comparative studies evaluating different ADC linker-payload technologies. For instance, directly compare the cytotoxicity, off-target aggregation potential, and DDI profile of S-methyl DM1 (the disulfide linker catabolite) with Lys-MCC-DM1 (the thioether linker catabolite from T-DM1) in relevant cellular models. The quantitative differentiation presented in Section 3 provides a scientific basis for selecting a linker strategy that may offer advantages in potency, safety, or metabolism for a specific ADC program [1][2].
[1] Erickson, H. K., Lambert, J. M., & Widdison, W. C. (2012). The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates. Molecular Cancer Therapeutics, 11(5), 1133-1142. View Source
[2] Davis, J. A., Rock, D. A., Wienkers, L. C., & Pearson, J. T. (2012). In Vitro Characterization of the Drug-Drug Interaction Potential of Catabolites of Antibody-Maytansinoid Conjugates. Drug Metabolism and Disposition, 40(6), 1223-1231. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.